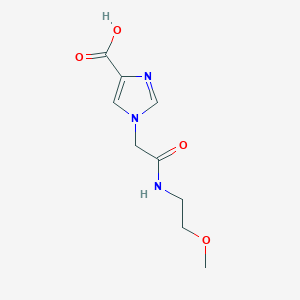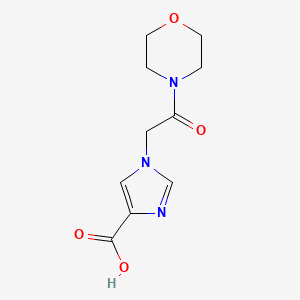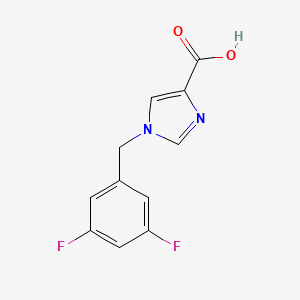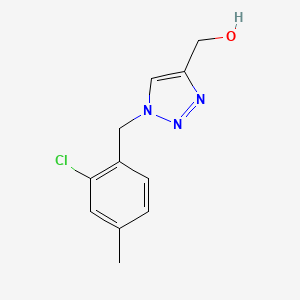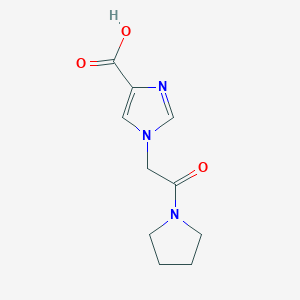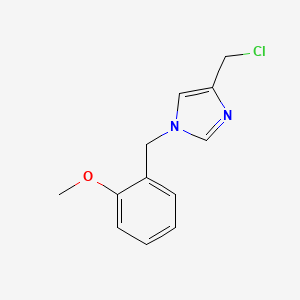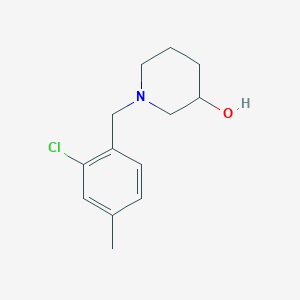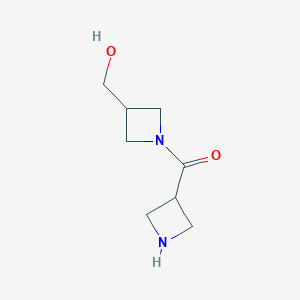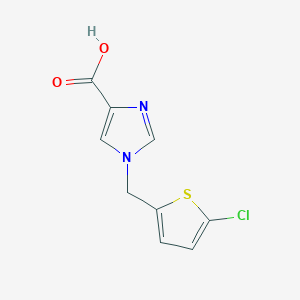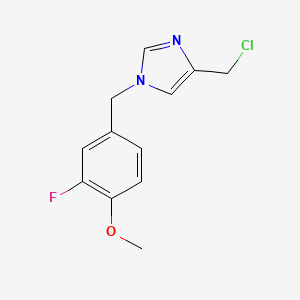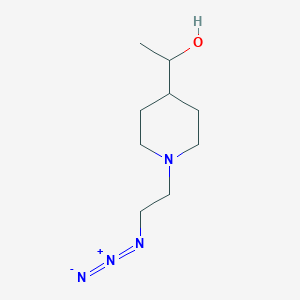
8-Bromo-5-fluoro-4-hydroxy-quinoline-3-carboxylic acid
Übersicht
Beschreibung
“8-Bromo-5-fluoro-4-hydroxy-quinoline-3-carboxylic acid” is an organic compound with the linear formula C10H5BrFNO3 . It has a molecular weight of 286.06 . It is a grey solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H5BrFNO3/c11-5-1-2-6(12)7-8(5)13-3-4(9(7)14)10(15)16/h1-3H,(H,13,14)(H,15,16) . This code provides a detailed representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, “this compound” is a grey solid . It has a molecular weight of 286.06 and is typically stored at temperatures between 0-5°C .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
A significant body of research focuses on the synthesis of quinolone derivatives for their antibacterial properties. Studies have demonstrated that modifications to the quinolone structure, such as alkyl or fluoro substitutions, can enhance antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, the development of novel quinolones with specific substitutions has shown comparable or superior antibacterial efficacy to established antibiotics like norfloxacin. These compounds are often explored for their potential in treating systemic infections and their safety profiles are carefully evaluated in the context of potential side effects such as phototoxicity and cytotoxicity to mammalian cells (Sánchez et al., 1995), (Ishikawa et al., 1990).
Photophysical and Photochemical Properties
The photophysical and photochemical properties of quinoline derivatives, including those with bromo and fluoro substituents, have been extensively studied. These compounds exhibit unique behaviors under light exposure, such as excited-state intramolecular proton transfer (ESIPT), leading to dual emissions and significant Stokes shifts. Such properties are not only interesting from a theoretical perspective but also have practical applications in the development of fluorescent materials and probes (Padalkar & Sekar, 2014).
Eigenschaften
IUPAC Name |
8-bromo-5-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFNO3/c11-5-1-2-6(12)7-8(5)13-3-4(9(7)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLPYUFSELJLEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=O)C(=CN2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



